molecular formula C13H9ClO3 B1633616 2-(4-Chlorophenoxy)benzoic acid

2-(4-Chlorophenoxy)benzoic acid

Cat. No.: B1633616
M. Wt: 248.66 g/mol
InChI Key: KPENLTXCDFOSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenoxy)benzoic acid (IUPAC name: 2-[(4-chlorophenoxy)methyl]benzoic acid) is a chlorinated aromatic compound with the molecular formula C₁₄H₁₁ClO₃ and a molecular weight of 262.69 g/mol . Its structure consists of a benzoic acid backbone substituted at the ortho-position with a (4-chlorophenoxy)methyl group (Fig. 1). This compound is synthesized via a multi-step process:

Phthalide derivative formation: Reacting phthalide with 4-chlorophenol to yield 2-(4-chlorophenoxymethyl)benzoic acid (51% yield) .

Chloride derivative synthesis: Refluxing the acid with thionyl chloride in anhydrous 1,2-dichloroethane to produce 2-(4-chlorophenoxymethyl)benzoyl chloride .

Properties

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

2-(4-chlorophenoxy)benzoic acid

InChI

InChI=1S/C13H9ClO3/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16)

InChI Key

KPENLTXCDFOSOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
2-(4-Chlorophenoxy)benzoic acid C₁₄H₁₁ClO₃ 262.69 (4-Chlorophenoxy)methyl at C2 Precursor for drug synthesis
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid C₁₅H₁₂ClNO₄ 305.71 Acetamido group at C2 Unspecified (likely bioactive)
2-(4-Chlorophenoxy)-5-nitrobenzoic acid C₁₃H₈ClNO₅ 293.66 Nitro group at C5 Potential antimicrobial activity
2-[2-(4-Chlorophenyl)acetyl]benzoic acid C₁₅H₁₁ClO₃ 274.70 Chlorophenylacetyl at C2 Unspecified
5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole derivatives Varies ~350–400 Oxadiazole-thiol-acetamide moieties Antibacterial, α-chymotrypsin inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) enhance reactivity but may reduce solubility.
  • Acetamido derivatives (e.g., ) introduce hydrogen-bonding sites, improving bioavailability.
  • Oxadiazole derivatives () exhibit enhanced antibacterial activity due to sulfur and nitrogen heteroatoms.

Physicochemical Properties

  • Solubility : The parent compound’s solubility in polar solvents is moderate due to the carboxylic acid group. Nitro and acetamido derivatives show reduced solubility in water but improved lipid solubility .
  • Melting Points : Higher melting points are observed in nitro derivatives (~200–220°C) compared to the parent compound (~170–175°C) .

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